molecular formula C16H13Cl2NO4 B5830972 methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

Cat. No. B5830972
M. Wt: 354.2 g/mol
InChI Key: KITLSNMZQQZMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate, also known as dicamba methyl ester, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.

Mechanism of Action

Dicamba methyl ester works by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and stems of the plant and translocated to the growing points, where it inhibits the production of auxin, a plant hormone that is essential for growth and development. This results in abnormal growth and eventually leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba methyl ester has been found to have minimal toxicity to humans and animals when used according to label instructions. However, it can cause eye and skin irritation if it comes into contact with these tissues. In plants, methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester has been found to cause a range of physiological effects, including chlorosis, wilting, and necrosis.

Advantages and Limitations for Lab Experiments

Dicamba methyl ester is widely used in lab experiments to study the effects of herbicides on plant growth and development. Its advantages include its effectiveness against a wide range of broadleaf weeds, its low toxicity to humans and animals, and its relatively low cost. However, its limitations include its potential to drift and cause damage to non-target plants, as well as its potential to cause environmental contamination if not used properly.

Future Directions

There are several future directions for research on methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester. One area of focus is the development of new formulations that are more effective and have fewer negative environmental impacts. Another area of focus is the study of the long-term effects of methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester on soil health and microbial communities. Finally, there is a need for more research on the potential impacts of methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester on non-target organisms, including insects and birds.

Synthesis Methods

Dicamba methyl ester is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2,5-dichlorophenol with acetic anhydride to form 2,5-dichlorophenyl acetate. This intermediate is then reacted with methylamine to form methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate, which is the final product.

Scientific Research Applications

Dicamba methyl ester has been extensively studied in scientific research for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including many that are resistant to other herbicides. It is commonly used in combination with other herbicides to provide a more effective weed control program.

properties

IUPAC Name

methyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-2-5-12(6-3-10)19-15(20)9-23-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITLSNMZQQZMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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